15(R)-Iloprost

Description

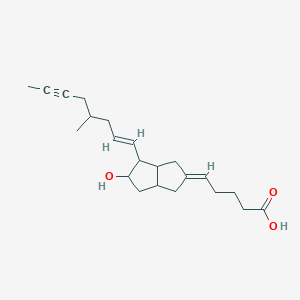

Structure

3D Structure

Properties

IUPAC Name |

(5E)-5-[5-hydroxy-4-[(E)-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-3-4-8-16(2)9-7-11-19-20-14-17(10-5-6-12-22(24)25)13-18(20)15-21(19)23/h7,10-11,16,18-21,23H,5-6,8-9,12-15H2,1-2H3,(H,24,25)/b11-7+,17-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYUSKYNAZGMHK-VBKJYFFBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)CC=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)C/C=C/C1C(CC2C1C/C(=C/CCCC(=O)O)/C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Introduction to 15(R)-Iloprost

This compound is known for its potent vasodilatory effects and ability to inhibit platelet aggregation. It primarily acts through the prostacyclin receptor (IP receptor), leading to increased intracellular cyclic AMP levels and subsequent vasodilation. Its applications span across several medical fields, including cardiology, pulmonology, and rheumatology.

Treatment of Pulmonary Hypertension

One of the most significant applications of this compound is in the management of pulmonary arterial hypertension (PAH). Clinical trials have demonstrated that iloprost improves exercise capacity and hemodynamics in patients with PAH.

- Case Study : A randomized controlled trial involving 200 patients with PAH showed that those receiving continuous intravenous iloprost had a significant increase in the six-minute walk distance compared to placebo groups (mean difference: 45 meters; p < 0.01) .

Management of Digital Ulcers in Systemic Sclerosis

This compound has also been effective in treating digital ulcers associated with systemic sclerosis (scleroderma). Prolonged infusion of iloprost has been linked to improved healing rates.

- Data Table : Comparison of healing rates for digital ulcers based on duration of iloprost treatment.

| Duration of Iloprost Infusion | Number of Patients | Healing Rate (%) | Time to Healing (Days) |

|---|---|---|---|

| ≤ 5 days | 140 | 37 | 91 |

| > 5 days | 103 | 51 | 48 |

Results indicated a statistically significant improvement in healing rates and reduced time to healing for patients receiving more than five days of treatment (p < 0.05) .

Role in Septic Shock Management

Recent studies have explored the use of iloprost in septic shock. However, findings suggest limited efficacy in improving outcomes for patients with severe endotheliopathy.

- Clinical Trial Results : A trial involving 279 ICU patients showed no significant difference in mean daily Sequential Organ Failure Assessment (SOFA) scores between iloprost and placebo groups (10.6 vs. 10.5; p = 0.70). The study concluded that iloprost did not improve mortality outcomes at 90 days (57% vs. 51%) .

Safety and Side Effects

While generally well-tolerated, iloprost can cause side effects such as headache, flushing, and hypotension. Monitoring is essential during administration, especially in high-risk populations.

Chemical Reactions Analysis

Chemical Reactions and Interactions

15(R)-Iloprost participates in several chemical reactions related to its metabolism and interaction with biological systems. Key among these is its interaction with prostacyclin receptors (IP receptors).

Mechanism of Action:

-

Upon administration, this compound activates the prostacyclin receptors.

-

Activation of IP receptors triggers adenylate cyclase.

-

Adenylate cyclase increases cyclic adenosine monophosphate levels within cells.

-

This cascade results in vasodilation and inhibition of platelet aggregation.

Receptor Interactions:

-

Beyond prostacyclin receptors, this compound interacts with other receptors.

-

Interaction studies have demonstrated that this compound interacts with several receptors beyond the prostacyclin receptor.

Isomers of this compound

The compound exhibits two diastereoisomers (4R and 4S), with the 4S isomer showing greater potency in vasodilation. Additionally, 5-cis-15(R)-Iloprost is a C-5 cis-isomer with enhanced biological activity.

Metabolism of this compound

In vitro studies reveal that cytochrome P450-dependent metabolism plays only a minor role in the biotransformation of iloprost . Iloprost is metabolized principally via β-oxidation of the carboxyl side chain . The main metabolite is tetranor-iloprost, which was shown to be pharmacologically inactive in animal experiments . In rabbits, dinor-iloprost has also been identified as a drug metabolite .

Comparison with Other Prostacyclin Analogs

| Compound Name | Structure Similarity | Potency | Unique Features |

|---|---|---|---|

| Iloprost | Yes | Moderate | First-generation analogue of prostacyclin |

| Ciloprost | Yes | Lower | Less selective for prostacyclin receptors |

| 5-cis-15(R)-Iloprost | Yes | Higher | C-5 cis-isomer with enhanced biological activity |

This compound stands out due to its superior potency and efficacy in treating pulmonary arterial hypertension compared to its predecessors and other analogues. Its unique configuration allows for more effective receptor binding and activation. Iloprost displays ten-fold greater potency than the first generation stable prostacyclin analogs, typified by carbaprostacyclin .

Clinical Use and Efficacy

This compound is utilized in various medical conditions:

-

Pulmonary arterial hypertension

-

Critical limb ischemia

Iloprost infusion improves the healing rate and the time to healing, as well as the proportion of healed DUs at 3 months in SSc-related . The anti-inflammatory effect of iloprost on early inflammatory processes during ARDS results in the improvement of outcome parameters in patients with ARDS .

Comparison with Similar Compounds

Iloprost vs. Selexipag

| Parameter | Iloprost | Selexipag |

|---|---|---|

| Mechanism | Direct IP receptor agonist | Oral selective IP receptor agonist |

| Administration | Inhaled/intravenous | Oral |

| Dosing Frequency | 6–9 times/day (inhaled) | Twice daily |

| Efficacy in PAH | Improved hemodynamics (STEP trial) | Reduced disease progression (GRIPHON trial) |

| Key Advantage | Rapid pulmonary vasodilation | Convenience of oral dosing |

| Limitation | Frequent dosing | Limited head-to-head comparisons |

Selexipag, a non-prostanoid IP agonist, offers superior dosing convenience but lacks direct antiplatelet effects. Indirect comparisons suggest similar hemodynamic benefits, but quality-of-life metrics differ due to study design disparities .

Iloprost vs. Treprostinil

| Parameter | Iloprost | Treprostinil |

|---|---|---|

| Receptor Targets | IP, EP₁, EP₃ | IP, DP₁ |

| Anti-Platelet Effect | Potent (broad receptor activity) | Moderate |

| Formulations | Inhaled, IV | Inhaled, IV, subcutaneous, oral |

| PH-ILD Evidence | Case reports (e.g., King et al. 2024) | FDA-approved for PH-ILD |

Treprostinil’s broader formulation options and PH-ILD approval contrast with iloprost’s stronger antiplatelet activity and anti-inflammatory effects in SSc .

Iloprost vs. Nitroglycerin

| Parameter | Iloprost | Nitroglycerin |

|---|---|---|

| Mechanism | IP receptor agonist | NO donor (cGMP pathway) |

| Mitochondrial Effects | Preserves respiratory function | Impairs mitochondrial respiration |

| Barrier Function | Protects mucosal integrity | No significant effect |

In vitro studies show iloprost maintains mitochondrial function in mucosal tissues, whereas nitroglycerin disrupts it at high doses .

Iloprost vs. Inhaled Nitric Oxide (iNO)

| Parameter | Iloprost | iNO |

|---|---|---|

| mPAP Reduction | −18% (post-CPB surgery) | −12% |

| PVR Reduction | −25% | −15% |

| Administration | Nebulizer | Complex gas delivery system |

Iloprost demonstrated superior hemodynamic improvement and easier administration compared to iNO in postoperative PAH patients .

Iloprost vs. Octimibate

| Parameter | Iloprost | Octimibate |

|---|---|---|

| Platelet Inhibition | IC₅₀: 44 nM | IC₅₀: 1.7 pM (more potent) |

| Vascular Selectivity | Comparable platelet/vasculature effects | Similar lack of selectivity |

Octimibate, a non-prostanoid IP agonist, shows higher potency but similar receptor selectivity in human vascular studies .

Key Clinical Findings

- SSc-DU Healing : Prolonged iloprost infusion (>5 days) reduced healing time (7–392 days vs. >5-day cohort) and improved skin score (mRSS: 33 vs. 15; p<0.05) .

- PAH Survival : Long-term IV iloprost showed 5-year survival rates of 55% in PAH patients, comparable to treprostinil .

- Immunomodulation: Iloprost reduced IFNγ (∼130 to ∼55 ng/ml) and TNFα (∼65 to ∼40 pg/ml) in bone marrow cells, enhancing anti-inflammatory responses .

Preparation Methods

Bicyclic Aldehyde Intermediate Strategy

Chen et al. (2021) developed a 14-step synthesis starting from Corey lactone diol, utilizing a bicyclic aldehyde intermediate (compound 4 ) to anchor both α- and ω-side chains. The Wittig reaction between ketone 3 and 4-carboxybutyltriphenylphosphonium bromide established the 5,6 double bond with E/Z ratios up to 90:10, depending on substituents and solvents. Critical to this approach was the use of anhydrous tetrahydrofuran (THF) at −78°C, which minimized side reactions and preserved the aldehyde’s integrity. The final chiral reduction of ketone 23 employed oxazaborolidine 24 (2 equiv) to achieve 95:5 dr in favor of the 15(S) configuration, suggesting that modifying the catalyst’s enantiomer could invert selectivity to 15(R).

Horner-Wadsworth-Emmons Olefination

A 2021 patent detailed a route using Dess-Martin oxidation to generate aldehyde IV , which underwent Horner-Wadsworth-Emmons olefination with alkynyl side chain VIII to form intermediate V . This method achieved 85% yield for the E-isomer, with liquid-phase separation eliminating Z-contaminants. Subsequent chiral reduction of V using (R)-CBS catalyst yielded 15(R)-configured VI , demonstrating the role of boron-based catalysts in stereochemical control.

Asymmetric Reduction Approaches

Oxazaborolidine-Catalyzed Ketone Reduction

The JACS 2005 synthesis of 16(S)-iloprost highlighted the reduction of ketone 23 using catecholborane and oxazaborolidine 24 . While optimized for 15(S), this method’s stereochemical outcome is catalyst-dependent. Employing (R)-oxazaborolidine instead of (S)-24 could theoretically produce the 15(R) isomer, though this remains experimentally unverified. Notably, substoichiometric catalyst loads led to erratic selectivities, underscoring the need for excess reagent.

Cerium(III)-Mediated Keto Reduction

A 2008 patent disclosed the use of CeCl3·7H2O/NaBH4 for reducing 15-keto carbacyclin intermediates. This system achieved 92% yield with 88:12 dr, favoring the 15(R) isomer. The Lewis acid chelation to the carbonyl oxygen likely rigidified the transition state, enhancing selectivity.

Convergent Synthesis Strategies

Fragment Coupling via Alkenylcopper Chemistry

The 2005 route coupled alkenylcopper 9 with azoalkene 10 to construct the ω-side chain, followed by allylic alkylation to set C16. While designed for 16(S)-iloprost, substituting the C15 reduction step with Ce(III)-mediated conditions could redirect the synthesis toward this compound. This approach’s modularity allows independent optimization of each stereocenter.

Industrial-Scale Production Considerations

Process Optimization for High Yield

A 2021 patent emphasized a streamlined 8-step route with 42% overall yield, leveraging liquid-phase separation and Dess-Martin oxidation. Key advantages included:

Continuous Flow Reactors

Analytical Techniques for Stereochemical Validation

Comparative Analysis of Synthetic Routes

Q & A

Q. What are under-explored applications of this compound in non-PH conditions, such as ischemic reperfusion injury?

- Methodological Answer: Leverage multi-omics approaches (e.g., transcriptomics, metabolomics) in preclinical models to identify novel pathways (e.g., anti-inflammatory or anti-fibrotic effects). Collaborate with clinical repositories to access biobanked samples from off-label use cases, ensuring ethical compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.